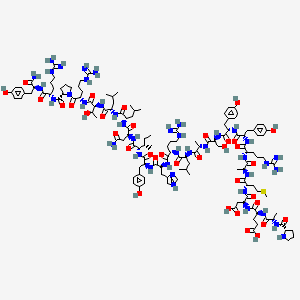
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It’s known that this compound is often used in the synthesis of various dyes , suggesting that its targets could be various organic compounds that it reacts with during the dye synthesis process.
Mode of Action
The compound, also known as H acid, couples with diazo compounds ortho to the amino group under acid conditions and ortho to the hydroxyl group under alkaline conditions . This coupling reaction is a key step in the synthesis of azo dyes.
Biochemical Pathways
Given its role in dye synthesis, it’s likely involved in the formation of azo bonds, which are integral to the structure of azo dyes .
Pharmacokinetics
It’s known that the compound is slightly soluble in cold water and readily soluble in hot water . This solubility could influence its absorption and distribution if it were to be ingested or applied topically.
Result of Action
The primary result of the action of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is the formation of azo dyes through coupling reactions with diazo compounds . These dyes have various applications, including textiles, plastics, and food coloring.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility increases with temperature , which could enhance its reactivity. Additionally, the compound’s coupling reactions with diazo compounds can occur under both acidic and alkaline conditions , suggesting that pH can also influence its action.
Analyse Biochimique
Biochemical Properties
It is known to be soluble in water, ethanol, ether, and alkaline solutions such as pure alkali and caustic soda . This solubility suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in aqueous environments.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Méthodes De Préparation
The synthesis of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate involves several steps starting from naphthalene . The process includes:
Sulfonation: Naphthalene is sulfonated to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Neutralization: The nitrated product is neutralized with ammonia.
Reduction: The neutralized product is reduced using iron powder to yield 1-amino-3,6,8-naphthalenetrisulfonic acid.
Conversion to Sodium Salt: The final product is obtained by converting the acid to its sodium salt form through a series of reactions involving sodium hydroxide and sulfuric acid.
Industrial production methods typically involve similar steps but are optimized for higher yields and cost efficiency .
Analyse Des Réactions Chimiques
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to simpler aromatic compounds.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions are typically intermediates for further chemical synthesis .
Applications De Recherche Scientifique
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate has several scientific research applications:
Comparaison Avec Des Composés Similaires
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate can be compared with other similar compounds such as:
4-Amino-5-Hydroxynaphthalene-2,7-Disulfonic Acid Monosodium Salt: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
2-Amino-8-Naphthol-3,6-Disulfonic Acid Monosodium Salt: Another similar compound with different functional group positions.
The uniqueness of this compound lies in its specific functional group arrangement, which makes it particularly suitable for certain dye synthesis processes .
Propriétés
Numéro CAS |
343321-59-5 |
|---|---|
Formule moléculaire |
C10H11NNaO8S2 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
sodium;4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2 |
Clé InChI |
SWBJXLVLCSDBOU-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+] |
SMILES canonique |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.O.[Na] |
Key on ui other cas no. |
5460-09-3 |
Description physique |
DryPowde |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)







![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

